molecular formula C19H15BrO4 B5107785 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone

3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone

Cat. No. B5107785
M. Wt: 387.2 g/mol
InChI Key: MIXLKWMBXHBMGR-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBDF belongs to the family of chalcones, which are organic compounds that contain both a ketone and an enone group. In

Mechanism of Action

The exact mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the toxicity and pharmacokinetics of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in vivo. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low toxicity in vitro, which allows for higher concentrations to be used in experiments. However, 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not very soluble in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the stability of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in different solvents and under different conditions.

Future Directions

There are several future directions for research on 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One direction is to investigate the potential of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone as a therapeutic agent for various types of cancer. Another direction is to explore the mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in more detail, particularly its interactions with signaling pathways involved in cancer cell growth and survival. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in vivo, which will be important for its future development as a therapeutic agent. Finally, the development of more efficient synthesis methods for 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone will be important for its future use in research.

Synthesis Methods

The synthesis of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting chalcone is then cyclized to form the furanone ring. The yield of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.

Scientific Research Applications

3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been investigated for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone exhibits anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and colon cancer. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is necessary for tumor growth.

properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXLKWMBXHBMGR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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